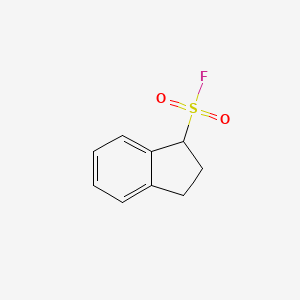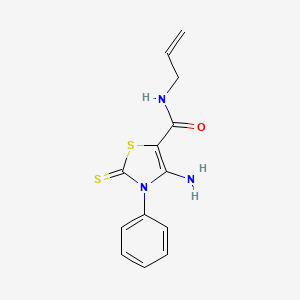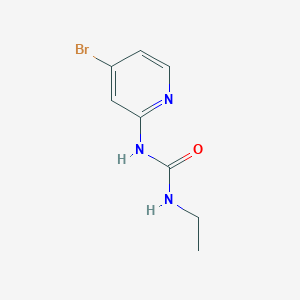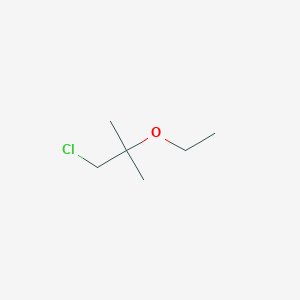![molecular formula C14H14N4O2S B2943307 N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1281064-89-8](/img/structure/B2943307.png)
N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CMI-SA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Supramolecular Architecture
- Research has explored the antioxidant properties of various pyrazole-acetamide derivatives, including compounds structurally related to N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. These compounds, and their coordination complexes, exhibit significant antioxidant activity, highlighting their potential in scientific research focused on oxidative stress and related pathologies (Chkirate et al., 2019).
Antimicrobial Applications
- A study investigating the synthesis of new heterocyclic compounds, incorporating sulfamoyl moiety suitable for use as antimicrobial agents, highlights the relevance of compounds similar to this compound in developing potential antimicrobial treatments (Darwish et al., 2014).
Liver Microsome Metabolism Studies
- Research involving the metabolism of chloroacetamide herbicides in human and rat liver microsomes, where structurally similar compounds to this compound are investigated, provides insights into the metabolic pathways and enzymatic interactions of these compounds, which can be crucial in understanding their behavior in biological systems (Coleman et al., 2000).
Mucin Biosynthesis in the Stomach
- The effects of various anti-ulcer drugs, including compounds with similar structures to this compound, on mucin biosynthesis in the rat stomach, provide valuable insights for gastrointestinal research, particularly in understanding the protective actions of the gastric mucosal layer (Ichikawa et al., 1994).
Sugars Attachment to Proteins
- A study on cyanomethyl 1-thioglycosides, closely related to this compound, explores their use as reagents for attaching sugars to proteins. This research has significant implications for biochemical studies, especially in the area of protein modification and drug delivery systems (Lee et al., 1976).
Antiprotozoal Activity
- The synthesis and evaluation of compounds structurally related to this compound against protozoa highlight their potential as antiprotozoal agents, offering prospects for new treatments against parasites like Trichomonas vaginalis and Giardia intestinalis (Pérez‐Villanueva et al., 2013).
Computational and Pharmacological Evaluation
- A study focusing on computational and pharmacological evaluation of heterocyclic derivatives, including those similar to this compound, assesses their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the understanding of these compounds in various therapeutic contexts (Faheem, 2018).
Wirkmechanismus
Domino Reaction
A domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts has been developed, leading to chromenes annulated with an imidazo [5,1-c] [1,4]thiazine core . The synthesized compounds show high cytotoxic activity against human tumor cell lines .
Synthesis
An efficient method enables the synthesis of α-cyanomethyl-β-dicarbonyls in good yields from MeCN and simple 1,3-dicarbonyls . A radical mechanism is proposed .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)18-8-7-17-14(18)21-10-13(19)16-6-5-15/h2-4,7-9H,6,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYUDXYFXKJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)

![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)



![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
